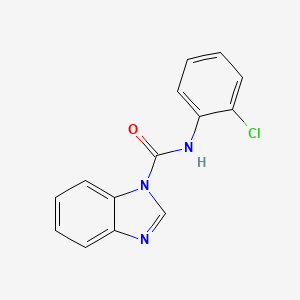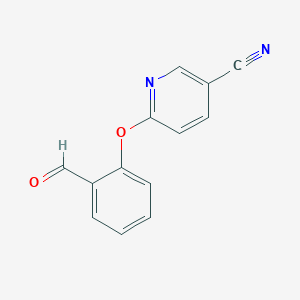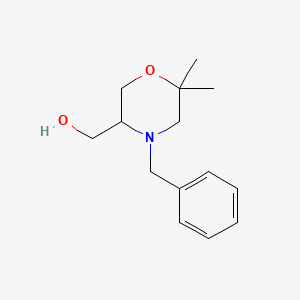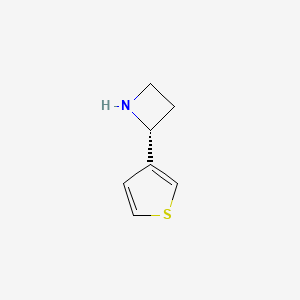
N7-(2-((Hydroxyethyl)thio)ethyl)guanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N7-(2-((Hydroxyethyl)thio)ethyl)guanine is a compound belonging to the class of organic compounds known as hypoxanthines. Hypoxanthines are compounds containing the purine derivative 1H-purin-6(9H)-one. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases at the N7 position. This reaction is typically carried out in vitro, resulting in the formation of this compound, followed by the formation of inter- and intrastrand diadducts between two guanine bases .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized in a laboratory setting using standard organic synthesis techniques.
化学反応の分析
Types of Reactions: N7-(2-((Hydroxyethyl)thio)ethyl)guanine undergoes various chemical reactions, including alkylation, oxidation, and substitution reactions. The most frequent reaction is the alkylation of guanine bases at the N7 position .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include sulfur mustard, which acts as an alkylating agent. The reactions are typically carried out under controlled laboratory conditions .
Major Products Formed: The major products formed from the reactions of this compound include bis(2-(guanine-7-yl)ethyl)sulfide and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .
科学的研究の応用
N7-(2-((Hydroxyethyl)thio)ethyl)guanine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biomarker for exposure to sulfur mustard, a chemical warfare agent. The compound forms DNA adducts, which can be measured to verify exposure to sulfur mustard . Additionally, it is used in studies related to DNA damage and repair mechanisms .
作用機序
The mechanism of action of N7-(2-((Hydroxyethyl)thio)ethyl)guanine involves the alkylation of guanine bases in DNA. This alkylation leads to the formation of DNA adducts, which can interfere with DNA replication and transcription. The molecular targets of this compound include guanine bases in DNA, and the pathways involved include DNA damage response and repair mechanisms .
類似化合物との比較
Similar Compounds: Similar compounds to N7-(2-((Hydroxyethyl)thio)ethyl)guanine include other DNA adducts formed by sulfur mustard, such as O6-(2-((Hydroxyethyl)thio)ethyl)guanine and N3-(2-((Hydroxyethyl)thio)ethyl)adenine .
Uniqueness: this compound is unique due to its specific formation at the N7 position of guanine bases. This specificity makes it a valuable biomarker for sulfur mustard exposure and a useful tool in studies of DNA damage and repair mechanisms .
特性
CAS番号 |
5966-31-4 |
|---|---|
分子式 |
C9H13N5O2S |
分子量 |
255.30 g/mol |
IUPAC名 |
2-amino-7-[2-(2-hydroxyethylsulfanyl)ethyl]-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2S/c10-9-12-7-6(8(16)13-9)14(5-11-7)1-3-17-4-2-15/h5,15H,1-4H2,(H3,10,12,13,16) |
InChIキー |
SQQNJJKNRHKMKW-UHFFFAOYSA-N |
正規SMILES |
C1=NC2=C(N1CCSCCO)C(=O)NC(=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


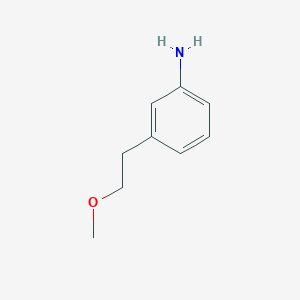
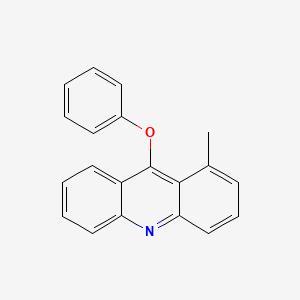
![(R)-4-Ethyl-4-hydroxy-1,7-dihydro-3H-pyrano[3,4-c]pyridine-3,8(4H)-dione](/img/structure/B12933536.png)

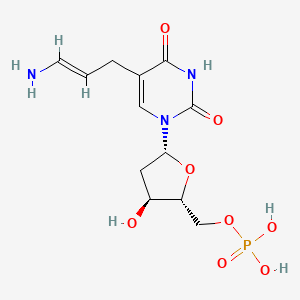

![6-Isopropyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12933563.png)
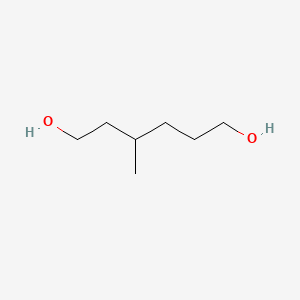
![3-Fluoro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B12933576.png)
